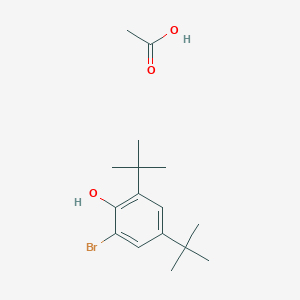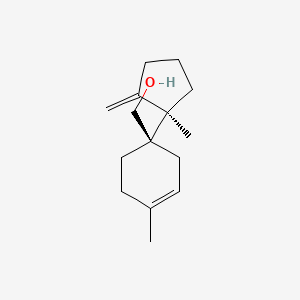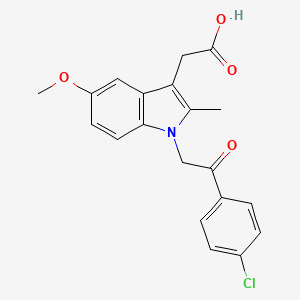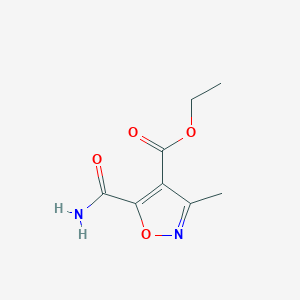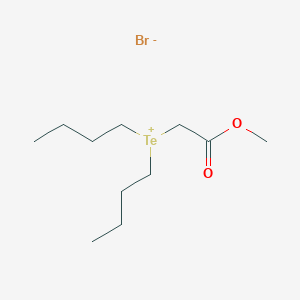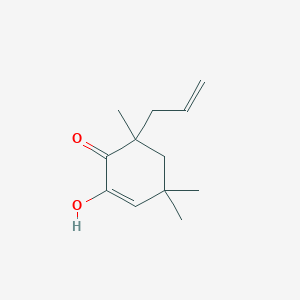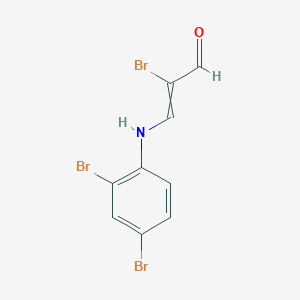
2-Bromo-3-(2,4-dibromoanilino)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(2,4-dibromoanilino)prop-2-enal is an organic compound that belongs to the class of haloalkenes This compound is characterized by the presence of bromine atoms and an anilino group attached to a prop-2-enal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,4-dibromoanilino)prop-2-enal typically involves the reaction of 2,4-dibromoaniline with 2-bromoacrolein under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-Bromo-3-(2,4-dibromoanilino)prop-2-enal undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The aldehyde group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions. These reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions. These reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with hydroxyl, amino, or thiol groups.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
科学的研究の応用
2-Bromo-3-(2,4-dibromoanilino)prop-2-enal has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemicals with specific properties.
作用機序
The mechanism of action of 2-Bromo-3-(2,4-dibromoanilino)prop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Bromo-3-(2,4-dichloroanilino)prop-2-enal: Similar structure but with chlorine atoms instead of bromine.
2-Bromo-3-(2,4-difluoroanilino)prop-2-enal: Similar structure but with fluorine atoms instead of bromine.
2-Bromo-3-(2,4-diiodoanilino)prop-2-enal: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-Bromo-3-(2,4-dibromoanilino)prop-2-enal is unique due to the presence of multiple bromine atoms, which can influence its reactivity and biological activity. The bromine atoms may enhance the compound’s ability to interact with molecular targets and increase its potency in various applications.
特性
CAS番号 |
105688-65-1 |
|---|---|
分子式 |
C9H6Br3NO |
分子量 |
383.86 g/mol |
IUPAC名 |
2-bromo-3-(2,4-dibromoanilino)prop-2-enal |
InChI |
InChI=1S/C9H6Br3NO/c10-6-1-2-9(8(12)3-6)13-4-7(11)5-14/h1-5,13H |
InChIキー |
LIJICEJOIZWSMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Br)NC=C(C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


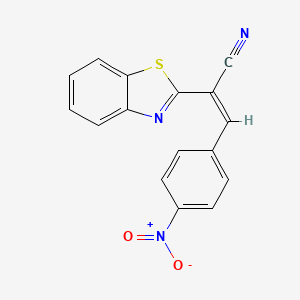

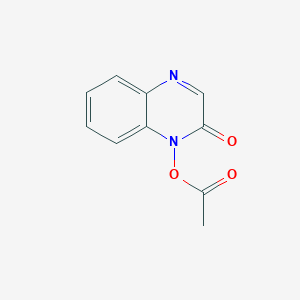
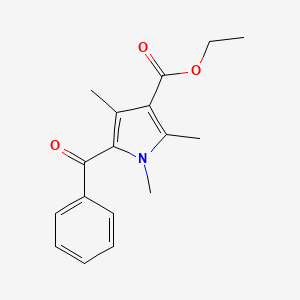
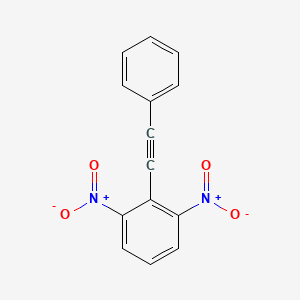
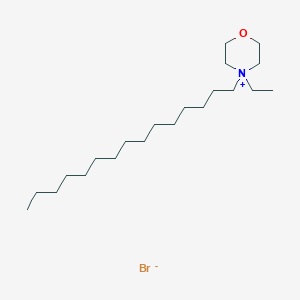
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)

